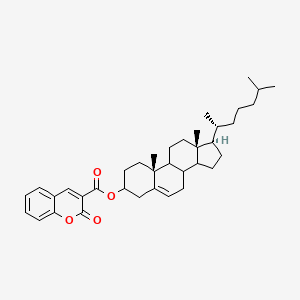
Cholest-5-en-3-ol (3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cholesterol can be synthesized through various chemical routes. One common method involves the bromination of cholesterol followed by debromination. In this process, cholesterol reacts with bromine to form dibromocholesterol, which is then treated with zinc dust in acetic acid to regenerate cholesterol through reductive debromination . Another method involves the recrystallization of crude cholesterol from ethanol, followed by decolorization with activated carbon and further recrystallization .
Industrial Production Methods
Commercial cholesterol is typically obtained from natural sources such as animal fats and oils. The industrial purification of cholesterol often involves recrystallization in solvents like methanol, ethanol, and acetic acid. achieving high purity through recrystallization alone can be challenging due to the presence of impurities like cholestan-3-ol and cholest-7-en-3-ol . Chemical purification methods, such as bromination and debromination, are employed to obtain cholesterol with a purity of 99.9% .
化学反应分析
Types of Reactions
Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, cholesterol can be oxidized to form 7-ketocholesterol and other oxidized derivatives . It can also undergo esterification to form cholesterol esters, such as cholesteryl acetate .
Common Reagents and Conditions
Common reagents used in cholesterol reactions include bromine for bromination, zinc dust for debromination, and acetic acid as a solvent. Oxidizing agents like potassium permanganate and chromic acid are used for oxidation reactions .
Major Products Formed
Major products formed from cholesterol reactions include dibromocholesterol, 7-ketocholesterol, and various cholesterol esters .
科学研究应用
Cholesterol has numerous scientific research applications across various fields:
Chemistry: Cholesterol is used as a starting material for the synthesis of various steroidal compounds and derivatives.
Medicine: Cholesterol is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.
Industry: Cholesterol is used in the production of pharmaceuticals, cosmetics, and food products.
作用机制
Cholesterol exerts its effects by integrating into cell membranes, where it modulates membrane fluidity and permeability. It interacts with membrane proteins and lipids, influencing various cellular processes such as signal transduction and membrane trafficking . Cholesterol also serves as a precursor for the synthesis of steroid hormones, which act on nuclear receptors to regulate gene expression .
相似化合物的比较
Cholesterol is similar to other sterols and steroidal compounds, such as:
Cholestanol: A saturated derivative of cholesterol with a similar structure but lacking the double bond at the 5th position.
Cholesteryl acetate: An esterified form of cholesterol with an acetate group at the 3rd position.
7-Ketocholesterol: An oxidized derivative of cholesterol with a ketone group at the 7th position.
Cholesterol is unique due to its specific role in maintaining cell membrane structure and serving as a precursor for essential biomolecules .
属性
分子式 |
C37H50O4 |
|---|---|
分子量 |
558.8 g/mol |
IUPAC 名称 |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28?,30-,31?,32?,36+,37-/m1/s1 |
InChI 键 |
MDZIAODARIKFKN-FMFZTMEQSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



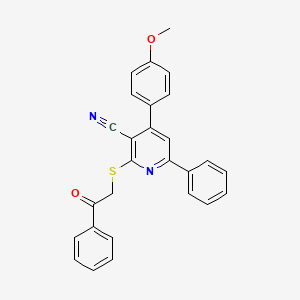
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)


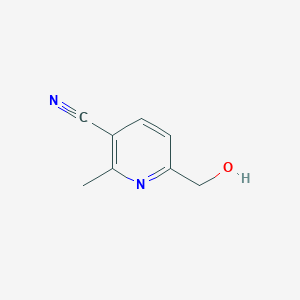
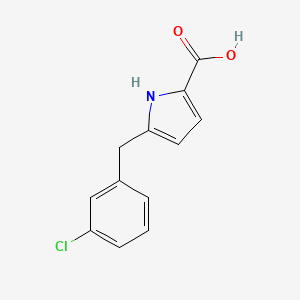
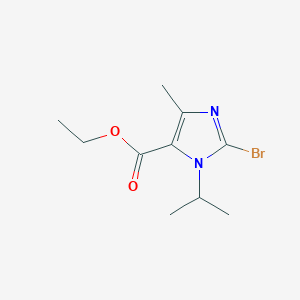
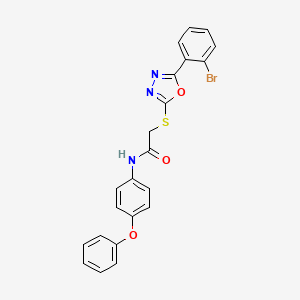
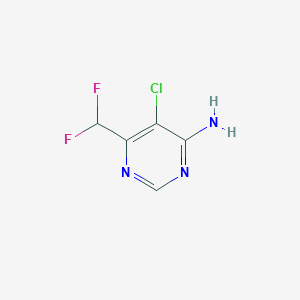
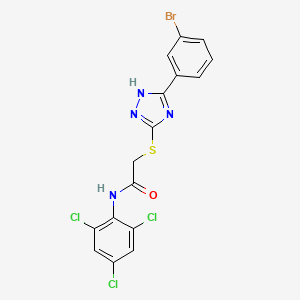
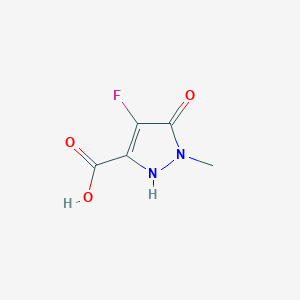
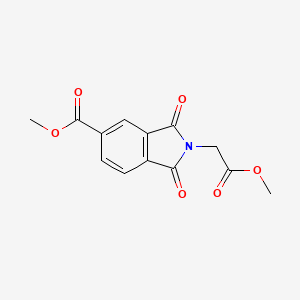
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)
